molecular formula C11H13NO B12968877 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Cat. No.: B12968877
M. Wt: 175.23 g/mol
InChI Key: AMQZXPNIOCZIKR-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring structure containing both aromatic and aliphatic components. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde typically involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-6-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-3,6,8H,4-5,7H2,1H3

InChI Key

AMQZXPNIOCZIKR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)C=O

Origin of Product

United States

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